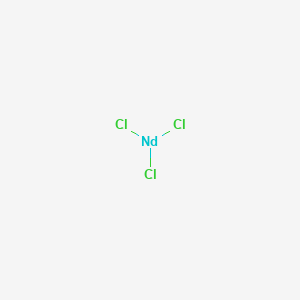

Chlorure de néodyme

Vue d'ensemble

Description

Neodymium chloride is a chemical compound that forms complexes in chloride solutions. Studies have shown that the formation constants of neodymium complexes can be determined spectrophotometrically, and the stability of these complexes varies with temperature and pressure . Neodymium chloride is also involved in the synthesis of various organolanthanide compounds and can form crystalline products with substituted cyclopentadienyl ligands . Additionally, neodymium chloride complexes have been synthesized with amine-bis(phenolate) ligands, which have applications in the ring-opening polymerization of ε-caprolactone .

Synthesis Analysis

The synthesis of neodymium chloride complexes can be achieved through various methods. For instance, the reaction of NdCl3 with lithium pentamethylcyclopentadienide results in a bis(pentamethylcyclopentadienyl) complex of neodymium, which is important for organolanthanide synthesis . Another synthesis method involves the metathesis reaction of anhydrous NdCl3 with a lithium amine-bis(phenolate) ligand to produce a neodymium chloride complex that can initiate the polymerization of ε-caprolactone .

Molecular Structure Analysis

The molecular structure of neodymium chloride complexes can be quite diverse. For example, the bis(pentamethylcyclopentadienyl) complex of neodymium has been characterized and consists of a crystalline product with a specific formulation based on elemental analysis and spectral data . The neodymium chloride complex with an amine-bis(phenolate) ligand has been determined to consist of two seven-coordinate neodymium centers linked through μ-Cl bridges . Additionally, mixed ligand neodymium complexes have been synthesized and structurally characterized, revealing coordination to eight oxygen atoms .

Chemical Reactions Analysis

Neodymium chloride participates in various chemical reactions. In molten chlorides, NdCl3 solutions undergo electrochemical reduction to metallic neodymium through two consecutive steps, and the stability of Nd2+ ions in these melts has been studied . The reactivity of neodymium chloride complexes has also been explored in the context of polymerization reactions, where they have been used to initiate the ring-opening polymerization of ε-caprolactone .

Physical and Chemical Properties Analysis

The physical and chemical properties of neodymium chloride are influenced by temperature, pressure, and the presence of other ligands. Spectrophotometric studies have shown that the stability of neodymium chloride complexes changes with temperature, and the dominant species in the solution can vary . X-ray absorption spectroscopy has been used to analyze the contraction of the Nd-O distance and the reduction in the number of coordinated water molecules in neodymium(III) aqua and chloroaqua complexes at elevated temperatures . The electrochemical behavior of neodymium compounds in molten chlorides has been investigated, revealing the reduction mechanism and the instability of NdCl2 at high temperatures . Furthermore, the pharmacology and toxicology of neodymium chlorides have been studied, showing a depressant action on various systems and potential for causing skin and eye irritation .

Applications De Recherche Scientifique

Lasers

Le chlorure de néodyme est principalement utilisé dans les lasers. Il sert de dopant dans divers cristaux laser, tels que Nd:YAG (grenat d'yttrium-aluminium dopé au néodyme), qui sont largement utilisés dans les applications médicales, industrielles et militaires en raison de leur puissance et de leur efficacité élevées .

Coloration et teinte du verre

Dans le domaine de la coloration et de la teinte du verre, le this compound est utilisé pour conférer une gamme de couleurs au verre, du violet au rouge vin, selon les conditions d'éclairage. Cette propriété est utilisée à la fois dans la création de verre artistique et dans la fabrication de lunettes de soleil qui peuvent s'ajuster dynamiquement à différents niveaux de lumière .

Matériaux diélectriques

En tant que matériau diélectrique, le this compound est utilisé pour améliorer les propriétés d'isolation électrique des condensateurs. Sa constante diélectrique élevée permet la production de condensateurs avec une capacité plus importante et une taille plus petite, ce qui est crucial pour l'électronique moderne .

Comportement électrochimique

En électrochimie, le comportement du this compound dans les sels fondus est étudié pour son utilisation potentielle dans les batteries métal-air et les piles à combustible. Les propriétés électrochimiques des ions néodyme peuvent conduire à des avancées dans les technologies de stockage d'énergie .

Métallurgie

En métallurgie, le this compound est impliqué dans des procédés tels que le mécanisme de chloration de l'oxyde de néodyme pour produire du this compound anhydre. Ceci est important pour les applications nécessitant du néodyme métallique pur, telles que les aimants permanents puissants utilisés dans les moteurs électriques .

Amélioration de la qualité optique

Les compositions de this compound d'une pureté ultra-élevée sont utilisées pour améliorer la qualité optique. Cela le rend précieux en tant que norme scientifique pour l'étalonnage des instruments et la garantie de la précision dans les applications optiques .

Mécanisme D'action

Target of Action

Neodymium chloride (NdCl3) is a chemical compound of neodymium and chlorine . It primarily targets the production of neodymium metal and neodymium-based lasers and optical fibers . It also acts as a catalyst in organic synthesis and in the decomposition of wastewater contamination .

Mode of Action

Neodymium chloride interacts with its targets through various chemical reactions. For instance, in the production of neodymium metal, NdCl3 is heated with ammonium chloride or ammonium fluoride and hydrofluoric acid or with alkali or alkaline earth metals in vacuum or argon atmosphere at 300–400 °C . In electrolysis, the electrochemical behavior of neodymium (III) ion was studied in LiCl-KCl eutectic melt .

Biochemical Pathways

It is known that neodymium forms complexes by reacting metal chloride, nitrate, or oxide (hydrated or dehydrated) as a precursor along with an appropriate ligand . These complexes have been reported in different fields and play a tremendous role in luminescence, catalytic, biological, and magnetic applications .

Pharmacokinetics

It’s known that neodymium chloride is a hygroscopic solid that rapidly absorbs water on exposure to air to form a purple-colored hexahydrate, ndcl3·6h2o .

Result of Action

The result of neodymium chloride’s action depends on its application. For instance, in the production of neodymium metal, the result is the formation of neodymium metal . In the case of neodymium-based lasers and optical fibers, neodymium chloride serves as an intermediate chemical . As a catalyst in organic synthesis, it aids in the formation of desired organic compounds .

Action Environment

The action of neodymium chloride is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the production of neodymium metal requires heating NdCl3 with other chemicals in a vacuum or argon atmosphere at 300–400 °C . Additionally, the color of neodymium chloride changes upon exposure to atmospheric water .

Safety and Hazards

Neodymium (III) chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Neodymium (III) chloride has several important applications as an intermediate chemical for production of neodymium metal and neodymium-based lasers and optical fibers . Efficient and selective Nd recovery to overcome the increasingly critical supply problems is an important direction for future work in the field .

Propriétés

IUPAC Name |

trichloroneodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATINCSYRHURBSP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Nd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044760 | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Purple crystals; Soluble in water; [Merck Index] | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10024-93-8 | |

| Record name | Neodymium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)